molecular formula C4H9Li B086547 Butyllithium CAS No. 109-72-8

Butyllithium

Cat. No.: B086547
CAS No.: 109-72-8
M. Wt: 64.1 g/mol
InChI Key: DLEDOFVPSDKWEF-UHFFFAOYSA-N
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Description

Butyllithium is an alkyllithium compound.

Mechanism of Action

Target of Action

Butyllithium, also known as n-BuLi, is an organolithium reagent . It primarily targets organic compounds, particularly those with acidic hydrogen atoms . The compound’s primary role is to act as a strong base and a powerful nucleophile .

Mode of Action

This compound interacts with its targets through a process known as metalation, specifically lithium-hydrogen (Li/H) exchange . This process involves the removal of a proton (H+) from the target molecule by this compound, resulting in the formation of a new organolithium species . The compound can also act as a reductant, depending on the other reactants .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of carbon-carbon (C-C) bonds . The compound facilitates the formation of these bonds by acting as a nucleophile, attacking electrophilic carbon atoms in organic compounds . This process is crucial in the synthesis of complex organic molecules.

Pharmacokinetics

In the context of its use in chemical reactions, this compound is known to react rapidly and reversibly with various substrates .

Result of Action

The action of this compound results in the formation of new organolithium compounds, which are valuable intermediates in organic synthesis . These compounds can be used to create a wide range of products, from pharmaceuticals to polymers .

Action Environment

The action of this compound is highly dependent on the environment in which the reaction takes place. The compound is highly reactive and can spontaneously combust in air . Therefore, reactions involving this compound are typically conducted under an inert atmosphere (like nitrogen or argon) and in aprotic solvents like diethyl ether and tetrahydrofuran (THF) . The presence of polar cosolvents can also influence the rate of metalation and the subsequent reactions of the organolithium reagents .

Properties

IUPAC Name

lithium;butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.Li/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEDOFVPSDKWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC[CH2-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Li
Record name n-butyllithium
Source Wikipedia
URL https://en.wikipedia.org/wiki/N-butyllithium
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1026821
Record name Lithium, butyl-
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Molecular Weight

64.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Available in solution of C5 to C7 hydrocarbons; [Hawley] In cyclohexane solution: Water-white to pale yellow liquid with a petroleum-like odor; [CAMEO] In n-hexane solution: Yellow liquid; [MSDSonline]
Record name Lithium, butyl-
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Record name Butyllithium
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CAS No.

109-72-8
Record name Butyllithium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109728
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Record name Lithium, butyl-
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Record name Lithium, butyl-
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Record name Butyllithium
Source European Chemicals Agency (ECHA)
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Record name BUTYLLITHIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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